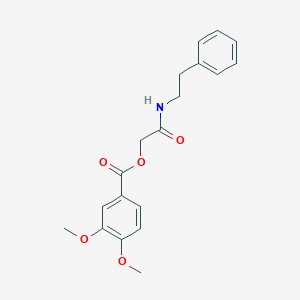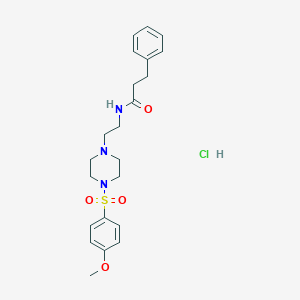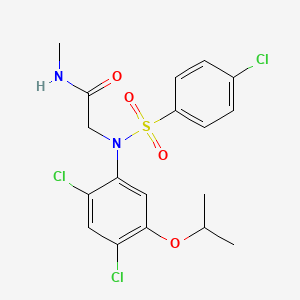
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-methylacetamide is a useful research compound. Its molecular formula is C18H19Cl3N2O4S and its molecular weight is 465.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research into sulfonyl derivatives of phenoxyacetamide, closely related to the specified compound, involves exploring chemical reactions for synthesizing different derivatives. For instance, the conversion of phenoxyacetamide into sulfonyl chloride and subsequent preparation of sulfonamide and sulfonohydrazide derivatives illustrates the chemical versatility of these compounds (Cremlyn & Pannell, 1978).
Antibacterial and Anti-enzymatic Potential
Compounds closely related to 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-methylacetamide have been synthesized and evaluated for antibacterial and anti-enzymatic properties. Studies indicate that these compounds, such as N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, exhibit significant potential against bacterial strains and enzymes (Nafeesa et al., 2017).
Structural Analysis and Properties
Studies on compounds like 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide, which share structural similarities with the specified compound, have focused on their crystal structures. This research helps in understanding the molecular conformations and intermolecular interactions, contributing to the design of more effective compounds (Gowda et al., 2008).
Synthesis of Heterocyclic Derivatives
The synthesis of N-substituted acetamide derivatives, featuring components like 1,3,4-oxadiazole and azinane, indicates the potential of such compounds in medicinal chemistry, particularly in antibacterial applications (Iqbal et al., 2017).
Antimicrobial Agent Synthesis
The creation of novel heterocyclic compounds, incorporating elements such as sulfamoyl moieties, is a key area of research. These synthesized compounds demonstrate promising antimicrobial properties and are a testament to the versatility of sulfonamide-based compounds (Darwish et al., 2014).
Hemoglobin Oxygen Affinity Modification
Some compounds, structurally related to the specified molecule, have been tested for their ability to modify the oxygen affinity of hemoglobin. This research could have implications for clinical or biological applications where modulation of oxygen supply is required (Randad et al., 1991).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O4S/c1-11(2)27-17-9-16(14(20)8-15(17)21)23(10-18(24)22-3)28(25,26)13-6-4-12(19)5-7-13/h4-9,11H,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSZUYCUHUVUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N(CC(=O)NC)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B3003016.png)
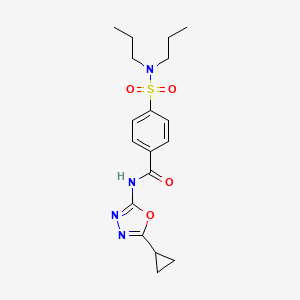
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea](/img/structure/B3003018.png)
![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)
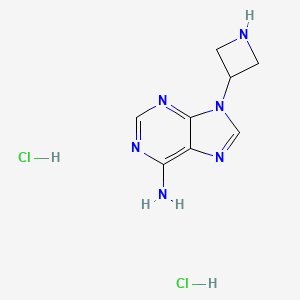
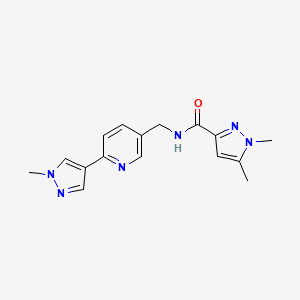

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3003024.png)
![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-2-chloroacetamide](/img/structure/B3003025.png)
![5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3003028.png)
